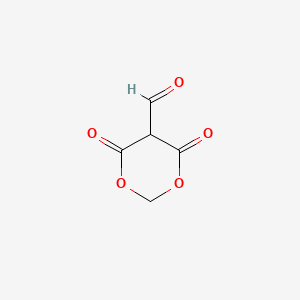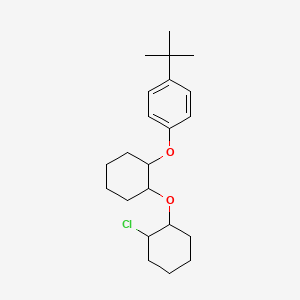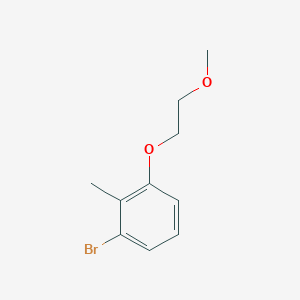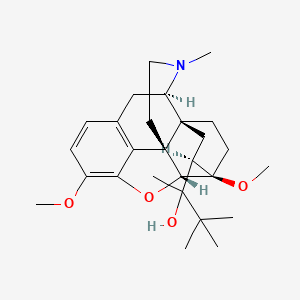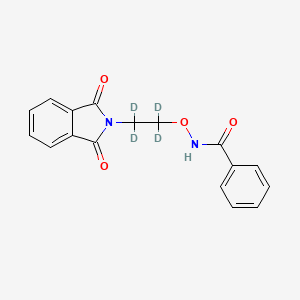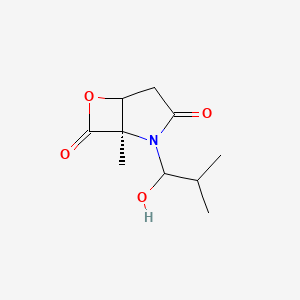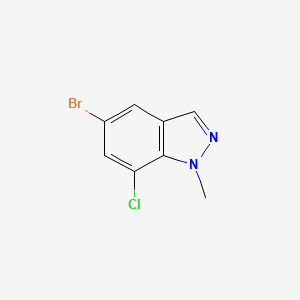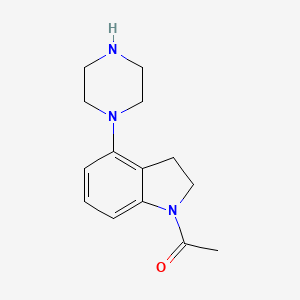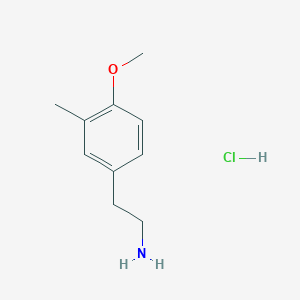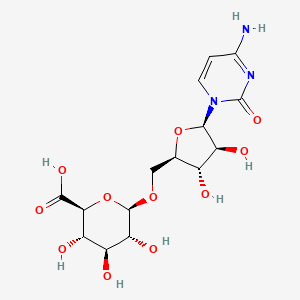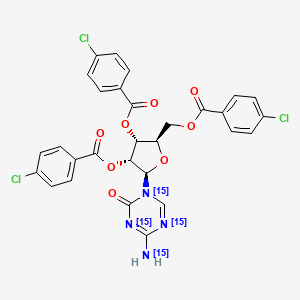
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a synthetic compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C29H21Cl315N4O8 and a molecular weight of 663.83 .
準備方法
The preparation of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves multiple synthetic routes and reaction conditions. The compound is synthesized by introducing 4-chlorobenzoyl groups at the 2’, 3’, and 5’ positions of 5-Azacytidine. The reaction conditions typically involve the use of reagents such as 4-chlorobenzoyl chloride and a base like pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the 4-chlorobenzoyl groups, yielding 5-Azacytidine derivatives.
Substitution: The 4-chlorobenzoyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting DNA methyltransferases, leading to the demethylation of DNA and subsequent activation of tumor suppressor genes. This mechanism is particularly relevant in the context of cancer research, where the compound is studied for its potential to reverse abnormal DNA methylation patterns .
類似化合物との比較
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 can be compared with other similar compounds, such as:
5-Azacytidine: The parent compound, which lacks the 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-benzoyl 5-Azacytidine: A similar compound with benzoyl groups instead of 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-(4-methylbenzoyl) 5-Azacytidine: A derivative with 4-methylbenzoyl groups
The uniqueness of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 lies in its stable isotope labeling and the presence of 4-chlorobenzoyl groups, which confer specific chemical properties and reactivity.
特性
分子式 |
C29H21Cl3N4O8 |
|---|---|
分子量 |
663.8 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1/i33+1,34+1,35+1,36+1 |
InChIキー |
PDEGTVKZIHQCML-INKLVVCYSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)[15N]3C=[15N]C(=[15N]C3=O)[15NH2])OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
